molecular formula C17H18FN5O3 B2677358 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione CAS No. 674359-72-9

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Cat. No. B2677358
CAS RN: 674359-72-9
M. Wt: 359.361
InChI Key: NPQKCTFYXSOXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The 2-fluoro-benzyl and morpholin-4-yl groups would likely be added in separate reactions . The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is planar, while the 2-fluoro-benzyl and morpholin-4-yl groups would add three-dimensionality to the molecule. The presence of the fluorine atom could also significantly affect the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could be susceptible to oxidation, and the purine ring could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in cancer cell proliferation, neurodegeneration, and inflammation. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression and is often overexpressed in cancer cells. Additionally, the compound has been found to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In particular, it has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for the elimination of cancer cells. Additionally, the compound has been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to neurodegeneration and inflammation. Furthermore, this compound has been shown to increase the expression of certain genes that are involved in cell differentiation and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione in lab experiments is that it exhibits potent and selective activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, the compound has been found to have relatively low toxicity, which is important for the development of safe and effective drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could hinder the development of more potent and specific drugs.

Future Directions

There are several potential future directions for research on 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione. One direction is to investigate its potential use in combination with other drugs or therapies for cancer treatment, as it has been shown to enhance the activity of certain chemotherapy drugs. Additionally, further research is needed to elucidate the compound's mechanism of action and identify specific targets for drug development. Furthermore, there is potential for the use of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections, which could be explored in future studies.

Synthesis Methods

The synthesis of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione involves several steps, including the reaction of 2-fluorobenzylamine with 3-methyl-8-nitro-purine-2,6-dione, followed by reduction and cyclization. The yield of the synthesis process is relatively high, and the compound can be obtained in a pure form through recrystallization.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione. In particular, it has been shown to exhibit promising anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. Additionally, the compound has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-2-3-5-12(11)18)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQKCTFYXSOXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.